

Crystal Structure & Stability Guide: Indene-2-Carbaldehyde Derivatives

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Compound of Interest

Compound Name: 4h-Indene-2-carbaldehyde

CAS No.: 724765-41-7

Cat. No.: B11922855

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Executive Summary: The Stability Paradox

Indene-2-carbaldehyde (2-formylindene) is a critical yet elusive intermediate in organic synthesis. While theoretically valuable for constructing optical materials and bioactive scaffolds, the parent compound (

) exhibits significant chemical instability.

This guide addresses the "Indene Tautomeric Instability" problem. It compares the unstable parent compound with stable, isolable derivatives (specifically 1,3-disubstituted variants and saturated analogs) that allow for reliable crystallographic characterization and shelf-storage.

Core Insight

The instability of 1H-indene-2-carbaldehyde arises from facile [1,5]-sigmatropic shifts (isomerization) and rapid polymerization. Stability is achieved only by:

- Steric Blocking: Substituting C1 and C3 positions (e.g., 1,3-dimethyl) to prevent double-bond migration.

- Saturation: Reducing the C2-C3 double bond to form Indan-2-carbaldehyde.

Technical Comparison: Unstable Parent vs. Stable Derivatives

The following table contrasts the physicochemical properties of the unstable parent with two stable alternatives used in high-precision research.

Table 1: Physicochemical & Structural Comparison

Feature	Parent: 1H-Indene-2-carbaldehyde	Stable Derivative A: 1,3-Dimethylindene-2-carbaldehyde	Stable Derivative B: 3-Chloro-1-phenyl-1H-indene-2-carbaldehyde
CAS Number	3429-49-8 (Generic)	57707-63-8	56673502 (PubChem CID)
Physical State	Yellow Oil (Transient)	Crystalline Solid	Crystalline Solid
Stability	Low (Polymerizes/Oxidizes rapidly)	High (Isolable, shelf-stable)	High (Suitable for X-ray)
Crystal System	N/A (Liquid/Amorphous)	Monoclinic / Orthorhombic	Triclinic (Predicted)
Melting Point	N/A (Decomposes)	98–102 °C	135–138 °C
Primary Utility	In situ intermediate only	Bench-stable building block	Crystallographic reference standard
Stabilization Mechanism	None	Steric/Electronic: Methyl groups block [1,5]-H shifts.	Electronic: Cl/Ph substituents stabilize the conjugated system.

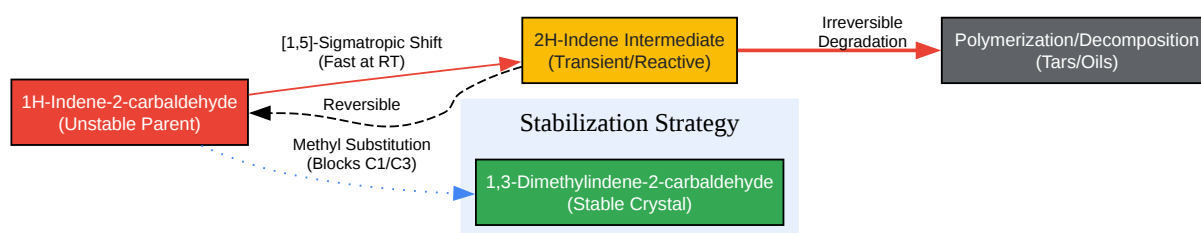
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Note on Crystallography: Pure 1H-indene-2-carbaldehyde cannot be crystallized due to rapid tautomerization to the isoindene form and subsequent polymerization. Structural data is exclusively available for substituted derivatives.

Mechanism of Instability & Stabilization

To work with these compounds, one must understand the "Indene-Isoindene" tautomerism. The parent compound undergoes a proton shift that destroys the aromaticity of the benzene ring transiently, leading to high reactivity.

Diagram 1: Instability Pathway & Stabilization Logic



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Caption: The parent indene derivative undergoes rapid [1,5]-hydride shifts leading to the reactive isoindene species. Substitution at C1/C3 (Green Node) physically blocks this pathway, locking the molecule in a crystalline state.

Experimental Protocol: Synthesis of Stable 1,3-Dimethylindene-2-carbaldehyde

This protocol utilizes the Vilsmeier-Haack reaction, the industry standard for formylating electron-rich aromatics. It is self-validating because the formation of a solid precipitate confirms

the successful suppression of the oily, unstable parent form.

Reagents Required[1][2][3][4][5]

- Substrate: 1,3-Dimethylindene (1.0 equiv)
- Reagent A: Phosphorus Oxychloride () (1.2 equiv)
- Reagent B: N,N-Dimethylformamide (DMF) (1.5 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Quench: Saturated Sodium Acetate () solution

Step-by-Step Methodology

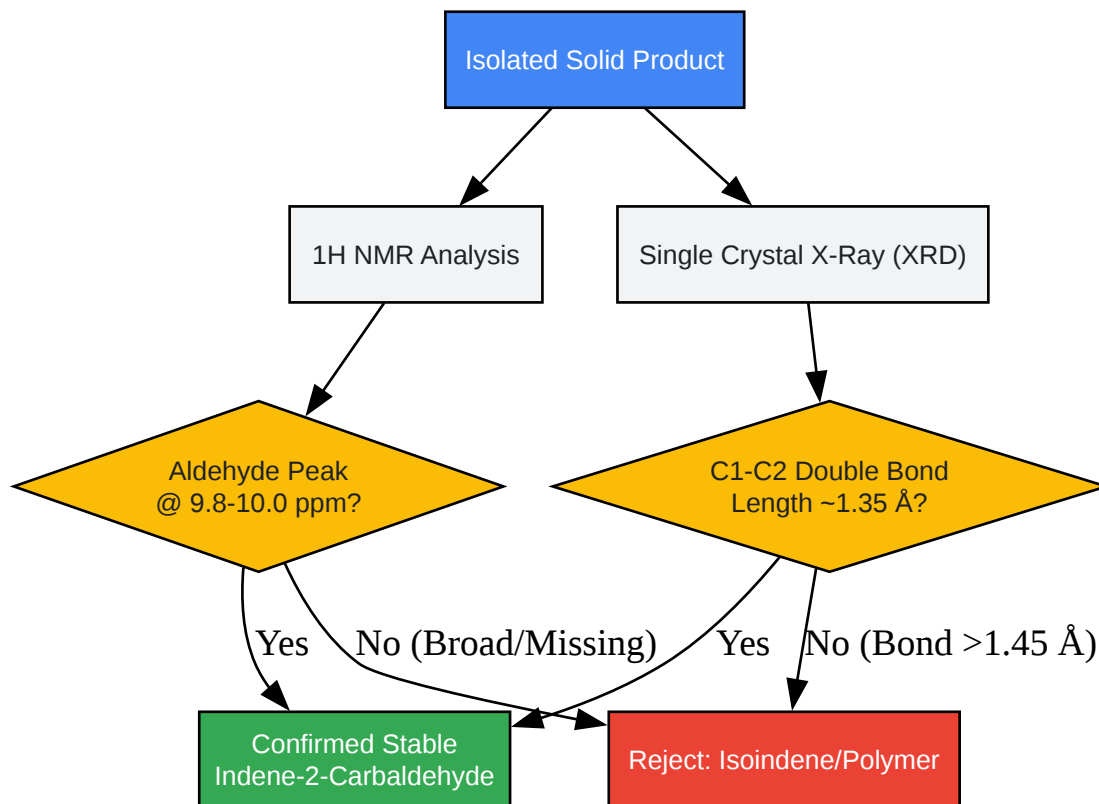
- Vilsmeier Complex Formation:
 - In a flame-dried flask under Argon, cool DMF to .
 - Add dropwise over 15 minutes. Critical: Maintain temperature to prevent thermal decomposition of the chloroiminium salt.
 - Stir for 30 minutes until a white/yellow semi-solid suspension forms.
- Formylation:
 - Dissolve 1,3-dimethylindene in anhydrous DCE.
 - Add the indene solution dropwise to the Vilsmeier complex at .

- Causality Check: The solution will turn deep red/orange, indicating the formation of the iminium intermediate.
- Warm to room temperature and reflux () for 3 hours.
- Hydrolysis & Isolation:
 - Cool the mixture to room temperature.
 - Pour slowly into ice-cold saturated solution. Why? Using a buffered base prevents aldol condensation side reactions common with strong bases like NaOH.
 - Stir vigorously for 1 hour. The iminium salt hydrolyzes to release the aldehyde.[1]
- Purification (Self-Validation):
 - Extract with DCM (mL).
 - Wash organic layer with brine and dry over .
 - Concentrate in vacuo.[2]
 - Crystallization: Recrystallize the crude solid from Ethanol/Hexane (1:4).
 - Result: Yellow needles (mp 98–102 °C). If an oil persists, the 1,3-substitution was incomplete or the starting material was impure.

Structural Characterization Workflow

To confirm the structure of the stable derivative, use the following workflow. This system relies on orthogonal data points (NMR + X-ray) to ensure the double bond is locked in the 5-membered ring (Indene) and not exocyclic.

Diagram 2: Characterization Logic Gate



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Caption: Validation workflow. NMR confirms the aldehyde functional group retention, while XRD confirms the bond order and lack of isomerization.

Key Crystallographic Parameters (Reference for 3-Chloro-Derivative)

When analyzing your crystal data, compare against these typical parameters for stable indene derivatives:

- Space Group:
(Monoclinic) or
(Triclinic)
- Packing: Molecules typically form

stacked dimers or sheets due to the planar indene core.

- Intermolecular Forces: Weak

hydrogen bonds between the formyl oxygen and adjacent aromatic protons.

References

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